molecular formula C23H24N4O4 B2704307 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 896372-80-8

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2704307
CAS No.: 896372-80-8
M. Wt: 420.469
InChI Key: XJVAHICSPWJGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic small molecule of significant interest in medicinal chemistry and neuropharmacology research. Its structure, featuring a tetrahydroquinazolinedione moiety linked to an acetylphenyl-substituted piperazine, is designed for high-affinity interaction with central nervous system targets. This compound is primarily investigated for its potential as a selective 5-HT1A receptor ligand . The 5-HT1A receptor, a serotonin receptor subtype, is a critical target for developing novel therapeutics for neuropsychiatric disorders, including anxiety, depression, and schizophrenia . Research into this compound focuses on elucidating its precise mechanism of action, binding affinity, and functional efficacy (whether it acts as an agonist, partial agonist, or antagonist) at the 5-HT1A receptor and other related GPCRs. Its value to researchers lies in its utility as a pharmacological tool to study serotonin signaling pathways and to inform the design of next-generation CNS-active drugs.

Properties

IUPAC Name

3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-16(28)17-6-8-18(9-7-17)25-12-14-26(15-13-25)21(29)10-11-27-22(30)19-4-2-3-5-20(19)24-23(27)31/h2-9H,10-15H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVAHICSPWJGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones with polyphosphoric acid (PPA) can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the piperazine and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on DNA gyrase or other critical enzymes in microbial cells, disrupting their function and leading to cell death .

Comparison with Similar Compounds

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione (Y040-8779)

  • Structure : Differs by substitution of the acetyl group with methoxy at the phenyl ring.
  • Properties :

    Parameter Value (Y040-8779) Target Compound (Inferred)
    Molecular Weight 408.46 g/mol ~450 g/mol
    logP 2.42 >2.5
    Hydrogen Bond Acceptors 7 8 (additional acetyl O)
    Polar Surface Area 67.655 Ų ~70 Ų

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)

  • Structure : Features a spirodecane-dione core instead of tetrahydroquinazoline-dione.
  • Pharmacology: Evaluated for CNS activity in the 2021 study (), though specific data is unreported.

Functional Analogs with Anticonvulsant Activity

N-Piperazinylalkyl Succinic Acid Imides ()

  • Structure : Piperazinylalkyl chains attached to succinic acid imides.
  • Activity : Tested in MES and scMet models (1998 data). Compounds with 3-aryl substituents showed ED₅₀ values <100 mg/kg in rodent models .

3-Phenylpyrrolidine-2,5-diones ()

  • Structure: Pyrrolidine-dione core with N-aryl/aminoaryl groups.
  • Activity : Active in MES tests at 30–300 mg/kg doses (2002 data). The absence of a piperazine moiety in these compounds suggests the target compound’s piperazine chain could modulate serotonin or dopamine receptor interactions .

Biological Activity

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS Number: 887224-09-1) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure composed of a tetrahydroquinazoline core with piperazine and acetylphenyl substituents, which contribute to its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₃₂H₄₀N₆O₃
Molecular Weight556.7 g/mol
CAS Number887224-09-1
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It may modulate the activity of enzymes and receptors, leading to significant biological effects such as:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness is comparable to established antibiotics, indicating potential as an alternative therapeutic agent.

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of this compound. For instance, research conducted by Husain et al. demonstrated that modifications in the molecular structure can enhance specific biological activities:

  • Anticancer Activity : Derivatives were tested against human cancer cell lines (e.g., MCF-7 for breast cancer) showing IC50 values in the low micromolar range, indicating potent anticancer properties.
  • Antimicrobial Testing : The compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Significant reduction in cell viability was observed at concentrations of 10 µM and above, with apoptosis confirmed via flow cytometry.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, the compound was tested against a panel of bacteria:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings support the potential application of this compound as a broad-spectrum antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.